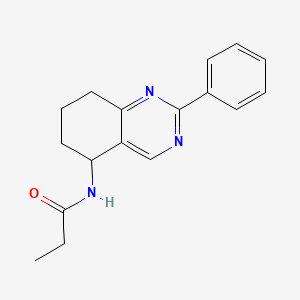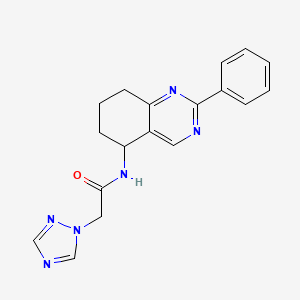![molecular formula C16H18ClF3N2O2 B6057752 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying neuronal pathways in the brain. CTB is a fluorescent tracer that can be used to label and track specific neuronal pathways, making it a valuable tool for understanding brain function and connectivity. In
科学研究应用
CTB has a wide range of scientific research applications, with its primary use being as a neuronal tracer. CTB can be injected into specific regions of the brain, where it is taken up by neurons and transported along axons to their terminal regions. This allows researchers to label and track specific neuronal pathways, providing valuable insights into brain function and connectivity. CTB has been used to study a variety of brain functions, including sensory processing, motor control, and learning and memory.
作用机制
The mechanism of action of CTB involves its ability to bind to ganglioside molecules on the surface of neurons. Gangliosides are complex molecules that play a crucial role in neuronal function, and CTB binds to specific ganglioside subtypes that are abundant in certain neuronal pathways. Once CTB binds to gangliosides, it is taken up by the neuron and transported along axons to their terminal regions, where it can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects
CTB has been shown to have minimal biochemical and physiological effects on the brain. It does not alter neuronal function or cause any significant changes in brain chemistry. CTB is a safe and effective tool for studying neuronal pathways in the brain, with minimal side effects or risks.
实验室实验的优点和局限性
One of the primary advantages of using CTB in lab experiments is its ability to label and track specific neuronal pathways. This provides researchers with valuable insights into brain function and connectivity, which can inform the development of new treatments for neurological disorders. However, there are also limitations to using CTB in lab experiments. It is a complex molecule that requires careful synthesis and handling, and its use is limited to certain types of experiments. Additionally, CTB is not suitable for use in human subjects, as it is a research tool and not a drug.
未来方向
There are several future directions for research involving CTB. One area of interest is the development of new fluorescent tracers that can label and track neuronal pathways with greater specificity and sensitivity. Another area of interest is the use of CTB in combination with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of brain function and connectivity. Additionally, there is potential for CTB to be used in the development of new treatments for neurological disorders, as it can provide valuable insights into the underlying mechanisms of these conditions. Overall, CTB is a valuable tool for scientific research, with significant potential for advancing our understanding of the brain and its functions.
合成方法
The synthesis of CTB involves several steps, including the reaction of 3-chlorophenethylamine with 2-oxo-pyrrolidine-5-carboxylic acid, followed by the addition of 4,4,4-trifluorobutanoyl chloride. The resulting product is purified using column chromatography to yield CTB as a white powder. The synthesis of CTB is a complex process that requires careful attention to detail to ensure a pure and high-quality product.
属性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O2/c17-12-3-1-2-11(8-12)5-7-22-10-13(9-15(22)24)21-14(23)4-6-16(18,19)20/h1-3,8,13H,4-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJQYJJQXNEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

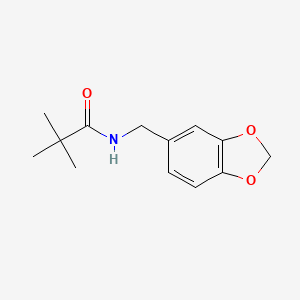
![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
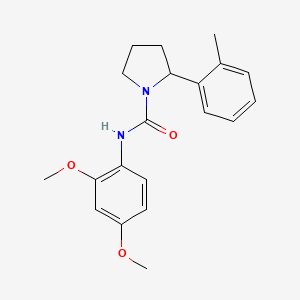
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
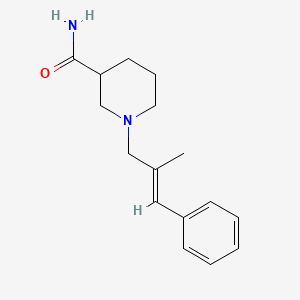
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
